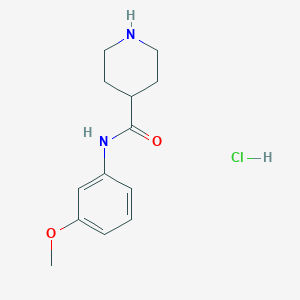

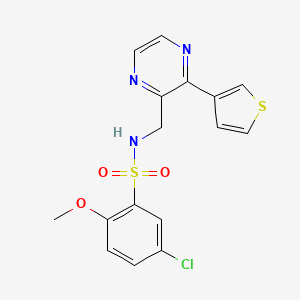

![molecular formula C9H8FNO4 B2842404 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid CAS No. 1184494-06-1](/img/structure/B2842404.png)

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1184494-06-1 . It has a molecular weight of 213.17 . The compound is typically stored at room temperature and is available in powder form .

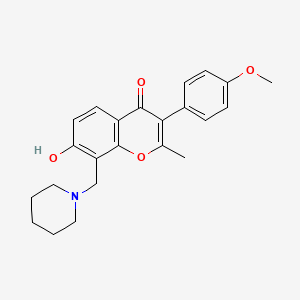

Molecular Structure Analysis

The IUPAC Name of the compound is “4-fluoro-3-[(methoxycarbonyl)amino]benzoic acid” and its InChI Code is "1S/C9H8FNO4/c1-15-9(14)11-7-4-5(8(12)13)2-3-6(7)10/h2-4H,1H3,(H,11,14)(H,12,13)" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Boron Reagents

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid can be used in the synthesis of boron reagents, which are essential for various chemical reactions, including the Suzuki–Miyaura coupling .

Nucleophilic Aromatic Substitution

The fluoride substituent in the compound enables nucleophilic aromatic substitution . This is a type of substitution reaction where the nucleophile displaces a good leaving group, such as a halide on an aromatic ring.

Fischer Esterification

3-Fluoro-4-methoxybenzoic acid, a similar compound, can undergo Fischer esterification, affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . It’s plausible that 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid could undergo similar reactions.

Preparation of Dimethyl 3-nitro-3′,4-oxydibenzoate

Methyl 4-fluoro-3-nitrobenzoate, another similar compound, is used to prepare dimethyl 3-nitro-3′,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester . It’s possible that 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid could be used in a similar manner.

Bulk Custom Synthesis

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid can be used in bulk custom synthesis, which involves the production of compounds according to specific customer requirements .

Safety and Hazards

Future Directions

While specific future directions for “4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid” are not available, related compounds have shown potential in the development of antimycobacterial agents and inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These areas could potentially be explored further.

Mechanism of Action

Target of Action

It has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity and in the preparation of series of novel acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors . Therefore, it can be inferred that the compound may interact with enzymes such as AChE and BChE.

Mode of Action

Based on its use in the synthesis of benzimidazoles, it can be speculated that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Given its potential role in inhibiting enzymes like ache and bche, it may affect cholinergic signaling pathways .

Result of Action

Based on its use in the synthesis of benzimidazoles with antimycobacterial activity and ache and bche inhibitors, it can be inferred that it may have antimicrobial effects and may influence neurotransmission .

properties

IUPAC Name |

4-fluoro-3-(methoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(14)11-7-4-5(8(12)13)2-3-6(7)10/h2-4H,1H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOYHGMHRZPAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=CC(=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2842322.png)

![4-(tert-butyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842330.png)

![5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2842331.png)

![4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2842341.png)